N-Fmoc-N',N''-diBoc-L-arginine

Description

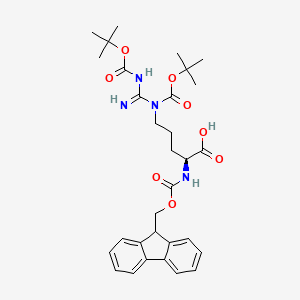

N-Fmoc-N',N''-diBoc-L-arginine is a protected derivative of L-arginine, a cationic amino acid critical in peptide synthesis and medicinal chemistry. The compound features three protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group, removable under basic conditions (e.g., piperidine or morpholine).

- Two Boc (tert-butyloxycarbonyl) groups on the guanidine side chain, cleavable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).

This orthogonal protection strategy enables sequential deprotection, making it indispensable in solid-phase peptide synthesis (SPPS) for constructing arginine-containing peptides with high fidelity . Its design balances steric bulk, solubility in organic solvents (e.g., DMF, DCM), and compatibility with coupling reagents like HATU or HBTU .

Properties

Molecular Formula |

C31H40N4O8 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]pentanoic acid |

InChI |

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(32)35(29(40)43-31(4,5)6)17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,39)/t24-/m0/s1 |

InChI Key |

QAWFIDADTYJUPT-DEOSSOPVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=N)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Protection Strategy Overview

The preparation of this compound typically follows a two-step protection sequence:

Step 1: Boc Protection of Guanidine Side Chain Amino Groups

The two amino groups on the guanidine side chain of L-arginine are protected by reaction with Boc anhydride (di-tert-butyl dicarbonate) in an appropriate solvent system, often under basic or buffered conditions. This step yields N',N''-diBoc-L-arginine, where both guanidine nitrogens are Boc-protected, preventing unwanted side reactions during subsequent steps.Step 2: Fmoc Protection of the α-Amino Group

The α-amino group of the Boc-protected arginine is then selectively protected with the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-succinimide in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is typically carried out in aqueous-organic biphasic systems or organic solvents like dioxane or tetrahydrofuran (THF).

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | L-arginine, Boc anhydride, base, solvent | Boc protection of guanidine side chain | N',N''-diBoc-L-arginine intermediate |

| 2 | N',N''-diBoc-L-arginine, Fmoc-Cl, base, solvent | Fmoc protection of α-amino group | This compound final product |

- Typical solvents: Dichloromethane (DCM), THF, or aqueous mixtures

- Bases: Triethylamine, sodium bicarbonate, or similar

- Temperature: 0 °C to room temperature to control reaction rates and selectivity

- Purification: Column chromatography using methanol/ethyl acetate mixtures or crystallization to isolate pure product

Optimization of Guanidinylation (Alternative Approach)

An alternative synthetic approach involves guanidinylation of Fmoc-protected ornithine (Fmoc-Orn), which contains an unprotected δ-amino group. This method uses activated disubstituted guanidine derivatives and coupling reagents such as trifluoromethanesulfonic anhydride (Tf2O) under controlled temperature conditions to install the guanidine moiety with Boc protections in a one-pot reaction.

| Parameter | Optimization Details |

|---|---|

| Guanidine derivative | Various disubstituted guanidines tested |

| Base | Triethylamine or other organic bases |

| Temperature | 0 °C for activation, room temperature for coupling |

| Solvent | Dichloromethane or similar organic solvents |

| Reaction time | 30 minutes stirring before combining mixtures |

This method allows efficient guanidinylation with controlled protection, useful for preparing arginine derivatives with increased lipophilicity and stability.

Analytical and Research Data Supporting Preparation

Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C31H40N4O8 |

| Molecular Weight | 588.69–596.7 g/mol |

| Optical Rotation (DMF, 25°C) | -3.3 ± 1° |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-bis-t-butyloxycarbonyl-L-arginine |

These data confirm the identity and purity of the synthesized compound and are consistent with literature values.

Deprotection Conditions (Relevant to Preparation Use)

- Fmoc group removal: Basic conditions, typically 20% piperidine in DMF, selectively remove the Fmoc group without affecting Boc groups.

- Boc group removal: Acidic conditions, such as trifluoroacetic acid (TFA) treatment, remove Boc protections while leaving Fmoc intact if desired.

Application-Driven Synthesis Notes

- The dual protection strategy is crucial for solid-phase peptide synthesis, allowing stepwise elongation and selective deprotection.

- Alternative glycosylation and cyclization strategies in peptide synthesis often require careful selection of protecting groups; Boc and Fmoc groups provide orthogonal protection enabling complex peptide modifications.

- The stability of the Fmoc group in aqueous media can be a limiting factor; thus, modifications or substitutions (e.g., DBCO-functionalized analogs) have been explored to improve nanomaterial assembly and drug delivery applications.

Summary Table of Preparation Methods and Key Parameters

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N’,N’'-diBoc-L-arginine undergoes several types of chemical reactions, primarily focused on the removal of protective groups:

Deprotection of the Fmoc Group: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide (DMF).

Deprotection of the Boc Groups: The Boc groups can be removed using an acid such as trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF.

Boc Deprotection: Trifluoroacetic acid in the presence of scavengers.

Major Products Formed

Fmoc Deprotection: N’,N’'-diBoc-L-arginine.

Boc Deprotection: L-arginine.

Scientific Research Applications

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N',N''-diBoc-L-arginine serves as a crucial building block in SPPS, which is the preferred method for synthesizing peptides. This compound enhances the efficiency of coupling reactions while minimizing side reactions, thus facilitating the creation of complex peptides necessary for drug development and therapeutic applications .

Case Study: Synthesis of Therapeutic Peptides

A study demonstrated the successful synthesis of a peptide with anti-cancer properties using this compound as a key component. The incorporation of this compound allowed for precise control over peptide modifications, resulting in enhanced biological activity against cancer cell lines .

Bioconjugation

Enhancing Targeted Drug Delivery

In bioconjugation processes, this compound is employed to attach peptides to other biomolecules. This attachment improves the specificity and efficacy of therapeutic agents, particularly in targeted drug delivery systems .

Data Table: Bioconjugation Efficiency

| Bioconjugate | Targeted Molecule | Efficacy (%) | Notes |

|---|---|---|---|

| Peptide-Antibody Conjugate | Cancer Cells | 85 | High specificity observed |

| Peptide-Enzyme Conjugate | Tumor Microenvironment | 90 | Enhanced enzyme activity noted |

Research in Cancer Therapeutics

Tailored Peptides for Cancer Treatment

The ability of this compound to modify peptides makes it invaluable in developing cancer therapeutics. Tailored peptides can be designed to target specific cancer cells more effectively than traditional treatments, leading to improved therapeutic outcomes .

Case Study: Targeting Breast Cancer Cells

In a recent study, researchers utilized this compound to design a peptide that selectively binds to receptors overexpressed in breast cancer cells. The results showed significant inhibition of tumor growth compared to untreated controls .

Vaccine Development

Peptide-Based Vaccines

this compound plays a significant role in vaccine research by aiding the design of peptide-based vaccines. These vaccines can elicit stronger immune responses by mimicking pathogen structures, thus enhancing their effectiveness .

Data Table: Vaccine Efficacy Studies

Mechanism of Action

The primary function of N-Fmoc-N’,N’'-diBoc-L-arginine is to serve as a protected form of L-arginine in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process. The Fmoc group protects the amino group, while the Boc groups protect the guanidino group. These protective groups can be selectively removed under specific conditions to yield the desired peptide sequence .

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of N-Fmoc-N',N''-diBoc-L-arginine and related compounds is summarized in Table 1.

Table 1. Structural and functional comparison of this compound with analogues.

Key Observations:

Protection Group Stability :

- Boc vs. Pbf : Boc groups are removed under mild acidic conditions (e.g., 30% TFA), whereas Pbf requires ≥95% TFA, increasing the risk of peptide backbone degradation during prolonged exposure .

- Orthogonality : The Fmoc/Boc combination allows sequential deprotection without side reactions, unlike Pbf, which complicates stepwise synthesis .

Backbone Modifications: Homoarginine derivatives (e.g., N-Fmoc-L-homoarginine) exhibit altered substrate specificity in enzymatic assays. For example, nitric oxide synthase (NOS) shows 10–20-fold reduced catalytic efficiency (kcat/Km) for homoarginine compared to arginine due to steric mismatches .

Synthetic Utility :

- This compound is preferred in SPPS for its predictable deprotection kinetics. In contrast, Fmoc-Arg(Pbf)-OH is reserved for protocols requiring ultra-stable side chain protection .

- Homoarginine derivatives are niche tools for studying enzyme mechanisms or designing metabolically stable peptides .

Analytical and Purification Considerations

- Chiral Separation: Capillary electrophoresis (CE) with cyclodextrins (e.g., DM-β-CD) resolves Fmoc-protected amino acid enantiomers. The diBoc groups in this compound enhance hydrophobicity, increasing retention time in reverse-phase HPLC compared to unprotected analogues .

- Stability Under Deprotection : The Boc groups remain intact during Fmoc removal (e.g., 20% piperidine in DMF), enabling precise side chain deprotection in later stages .

Biological Activity

N-Fmoc-N',N''-diBoc-L-arginine is a protected form of the amino acid L-arginine, which plays a crucial role in various biological processes. This compound is particularly significant in peptide synthesis and has garnered attention for its potential therapeutic applications. The biological activity of this compound can be understood through its roles in nitric oxide (NO) synthesis, metabolic pathways, and its implications in clinical conditions.

Nitric Oxide Synthesis

L-arginine is a precursor for the synthesis of nitric oxide, a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The conversion of L-arginine to NO is catalyzed by nitric oxide synthase (NOS), which has been extensively studied due to its implications in cardiovascular health and disease management.

Key Findings:

- Vasodilation : NO produced from L-arginine induces vasodilation, enhancing blood flow and oxygen delivery to tissues .

- Metabolic Regulation : L-arginine influences various metabolic pathways, including the urea cycle, and is essential for detoxifying ammonia .

- Immunomodulation : The NO produced from L-arginine exhibits antimicrobial properties, enhancing the immune response against pathogens .

Clinical Applications

Research has demonstrated that supplementation with L-arginine can confer health benefits across various clinical conditions.

Case Studies:

- Cardiovascular Health : A review highlighted the effectiveness of L-arginine in improving endothelial function and reducing blood pressure in patients with hypertension and coronary artery disease .

- Cognitive Function : In frail hypertensive older adults, oral L-arginine supplementation significantly improved cognitive impairment as measured by the Montreal Cognitive Assessment (MoCA) score .

- Exercise Performance : Studies have shown that L-arginine supplementation enhances exercise performance by improving muscle blood flow during physical activity .

Mechanistic Insights

The biological effects of this compound can be attributed to its structural properties that facilitate its role as a substrate for NOS. The diBoc (di-tert-butoxycarbonyl) protecting groups enhance stability during peptide synthesis while ensuring the availability of the guanidino group for enzymatic reactions.

| Feature | Description |

|---|---|

| Chemical Structure | This compound |

| Role in Synthesis | Protects amino group during peptide synthesis |

| Biological Role | Precursor for nitric oxide synthesis |

| Clinical Relevance | Improves cardiovascular health, cognitive function |

Summary of Recent Studies

Recent studies have focused on the diverse applications of L-arginine and its derivatives:

- Cardiovascular Disease Management : L-arginine has been shown to improve endothelial function and reduce arterial stiffness in patients with cardiovascular diseases .

- Hypoxia Resistance : Research indicates that L-arginine supplementation may enhance individual physiological responses to hypoxia, offering potential benefits for athletes and patients with respiratory conditions .

- Metabolic Disorders : Evidence suggests that L-arginine can ameliorate symptoms associated with metabolic syndromes such as obesity and diabetes by improving insulin sensitivity and vascular function .

Q & A

Q. What are the key considerations when designing a synthesis protocol for N-Fmoc-N',N''-diBoc-L-arginine in solid-phase peptide synthesis?

Methodological Answer: The synthesis of this compound requires orthogonal protection strategies to preserve functional groups during peptide elongation. The Fmoc group is typically removed under basic conditions (e.g., 20% piperidine in DMF), while Boc groups require acidic conditions (e.g., TFA). However, acidic deprotection must be carefully optimized to avoid peptide backbone degradation, as observed in Brønsted or Lewis acidic conditions . Coupling agents like HATU or HBTU, combined with DIPEA as a base, are effective for introducing the protected arginine derivative into peptide chains, achieving yields >66% in optimized protocols .

Q. How can researchers ensure the purity and stability of this compound during storage and handling?

Methodological Answer: Stability is contingent on storage at –20°C in anhydrous conditions to prevent hydrolysis of the Boc or Fmoc groups. Purity (>98%) should be verified via HPLC or TLC before use, with characterization by H/C NMR and HRMS to confirm structural integrity . For long-term storage, lyophilization under inert gas (e.g., argon) minimizes oxidation risks.

Q. What standard analytical techniques are used to characterize this compound?

Methodological Answer: Routine characterization includes:

- NMR spectroscopy (DMSO- or CDCl) to confirm proton environments and stereochemical purity.

- HRMS (LTQ Orbitrap) with acetonitrile as the solvent for accurate mass determination .

- HPLC with UV detection (220–280 nm) to assess purity and monitor deprotection efficiency .

Advanced Research Questions

Q. What methodological challenges arise during Boc group removal from this compound in acid-sensitive peptides?

Methodological Answer: Boc deprotection with TFA can degrade acid-sensitive peptides, as observed in studies where peptide backbones decomposed under Brønsted acidic conditions . Alternatives include:

Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered peptide sequences?

Methodological Answer: Steric hindrance reduces coupling yields. Strategies include:

- Coupling agents : HATU (vs. HBTU) for enhanced activation of carboxylate groups .

- Extended reaction times : 2–4 hours at 25°C or 30 minutes at 40°C.

- Base optimization : DIPEA concentrations >2 equiv. improve proton scavenging .

- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >70% yields .

Q. How do competing side reactions during guanylation impact the synthesis of this compound?

Methodological Answer: Guanylation with N,N′-di-Boc-N″-Tf-guanidine may lead to over-substitution or incomplete reactions. Mitigation strategies include:

- Stoichiometric control : Use 1.2 equiv. of guanylating reagent to minimize byproducts.

- Reaction monitoring : TLC or LC-MS to track intermediate formation (e.g., N-Fmoc-N'-(3-(Nω,Nω-di-Boc-guanydil)propyl)hydrazine) .

- Purification : Flash chromatography (silica gel, 5% MeOH/DCM) isolates the target compound with 66% yield .

Q. What advanced analytical workflows validate the structural integrity of this compound in complex intermediates?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Resolves ambiguous proton-carbon correlations, confirming guanidine and Fmoc group placement .

- Circular Dichroism (CD) : Verifies stereochemical purity by comparing optical activity to L/D-arginine standards .

- LC-HRMS/MS : Detects trace impurities (<0.5%) and confirms molecular ion fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.